molecular formula C16H12Cl3IN4O3S B11710124 3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide

3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11710124
M. Wt: 573.6 g/mol
InChI Key: UXPJJSQQLDENSF-UHFFFAOYSA-N
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Description

3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by the introduction of the trichloroethyl group through a substitution reaction. The final step involves the iodination of the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its entry into cells. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)benzamide
  • 3-iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
  • 3-iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide

Uniqueness

3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of iodine and trichloroethyl groups further enhances its versatility in various applications.

Properties

Molecular Formula

C16H12Cl3IN4O3S

Molecular Weight

573.6 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl3IN4O3S/c17-16(18,19)14(22-13(25)9-2-1-3-10(20)8-9)23-15(28)21-11-4-6-12(7-5-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

UXPJJSQQLDENSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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